molecular formula C24H26N4OS B2567130 6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide CAS No. 1396783-67-7

6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide

Cat. No. B2567130
CAS RN: 1396783-67-7
M. Wt: 418.56
InChI Key: BVNCMORERXVTCQ-UHFFFAOYSA-N
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Description

BPTP is a compound that has gained attention in scientific research due to its potential biological and pharmacological properties. It has a molecular formula of C24H26N4OS and a molecular weight of 418.56.


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups is an important area of research. A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .


Molecular Structure Analysis

The molecular structure of BPTP is based on a pyridine scaffold, which is a simple six-membered heterocyclic structure found in various natural products, drug molecules, vitamins, and materials .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of BPTP likely involve the introduction of various functional groups to the pyridine scaffold. This can be achieved through a ring cleavage methodology reaction .

Scientific Research Applications

Antitubercular Activity

The modification of chemical structures related to isoniazid (INH), a well-known antitubercular drug, has been studied for enhancing anti-tubercular activity. Derivatives involving modifications of the pyridine and hydrazinecarboxamide moieties have shown significant activity against Mycobacterium tuberculosis, including strains resistant to INH. This suggests that structural analogs, possibly including compounds similar to "6-(4-benzylpiperidin-1-yl)-N-(2-(methylthio)phenyl)pyridazine-3-carboxamide," could be explored for antitubercular applications (M. Asif, 2014).

Optoelectronic Materials

Research into quinazolines and pyrimidines, compounds with structural features that may be considered analogous to the core structure of the compound , has highlighted their utility in optoelectronic materials. These compounds are used in the development of electronic devices, luminescent elements, and photoelectric conversion elements, indicating potential research applications of similar compounds in optoelectronics (G. Lipunova et al., 2018).

Biological Activity of Pyridopyridazine Derivatives

Pyridopyridazine derivatives, closely related to the query compound, have shown a broad spectrum of biological activities, including antitumor, antibacterial, and analgesic effects. This broad activity spectrum suggests that similar compounds could be investigated for a variety of pharmacological applications, underscoring the potential biomedical research applications of "this compound" (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018).

Future Directions

The future directions in the research of BPTP and similar compounds likely involve the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold, as these are highly needed in medicinal and agricultural chemistry .

properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-N-(2-methylsulfanylphenyl)pyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N4OS/c1-30-22-10-6-5-9-20(22)25-24(29)21-11-12-23(27-26-21)28-15-13-19(14-16-28)17-18-7-3-2-4-8-18/h2-12,19H,13-17H2,1H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNCMORERXVTCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC=C1NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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